molecular formula C17H21FN4O3S B2592530 5-fluoro-2-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396578-60-1

5-fluoro-2-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2592530
CAS RN: 1396578-60-1
M. Wt: 380.44
InChI Key: VVSMFXJROOBALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-2-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide-based compound that has been synthesized using various methods.

Scientific Research Applications

Corrosion Inhibition

Quantum Chemical and Molecular Dynamic Simulation Studies

Research has explored the corrosion inhibition properties of piperidine derivatives, including those structurally similar to 5-fluoro-2-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide. These studies utilize quantum chemical calculations and molecular dynamics simulations to predict the inhibition efficiencies of these compounds on iron corrosion. The investigation into adsorption behaviors on iron surfaces suggests a potential application in protecting metal surfaces from corrosion, highlighting the significance of these compounds in industrial applications (Kaya et al., 2016).

Pharmaceutical Research

Cyclooxygenase-2 Inhibition

A series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety has been synthesized and evaluated for their inhibitory activities against cyclooxygenase enzymes. These compounds, through structure-activity relationship (SAR) and molecular modeling, have shown selectivity and potency for COX-2 inhibition, representing a novel class of compounds for the development of anti-inflammatory drugs (Pal et al., 2003).

Cancer Research

Synthesis and Bioactivity Studies on Benzenesulfonamides

A study focused on synthesizing new benzenesulfonamide derivatives and evaluating their cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives exhibited notable cytotoxic activities, which are crucial for anti-tumor activity studies, indicating their relevance in developing cancer therapies (Gul et al., 2016).

Neuropharmacology

Selective 5-HT6 Receptor Antagonism

Research into compounds like SB-399885, which is structurally similar to the specified chemical, has shown high affinity and selectivity for 5-HT6 receptors. Such compounds have been found to enhance cognitive functions in animal models, suggesting potential applications in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Sensor Technology

Fluorometric “Turn-off” Sensing for Hg2+

A novel pyrazoline derivative has been used as a selective fluorometric "turn-off" sensor for Hg2+, demonstrating the potential of these compounds in environmental monitoring and public health by detecting mercury ions in various samples (Bozkurt & Gul, 2018).

properties

IUPAC Name

5-fluoro-2-methoxy-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3S/c1-25-15-3-2-14(18)10-16(15)26(23,24)21-11-13-4-8-22(9-5-13)17-12-19-6-7-20-17/h2-3,6-7,10,12-13,21H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSMFXJROOBALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.